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molecular formula C15H17N B8431543 2-Phenyl-2-o-tolylethanamine

2-Phenyl-2-o-tolylethanamine

Cat. No. B8431543
M. Wt: 211.30 g/mol
InChI Key: AIBVXIHCUSSENZ-UHFFFAOYSA-N
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Patent
US08148400B2

Procedure details

Potassium tert-butoxyde (8.64 g, 77 mmol) was added, in one portion, to a cold (0° C.) solution of Tosmic (6.04 g, 27.8 mmol) in DMSO (15 mL) and stirred for 5 min. MeOH (0.2 mL) was then added followed by phenyl(o-tolyl)methanone (1.82 g, 9.2 mmol) in one portion. The reaction was warmed up slowly over 12 hours to room temperature. The reaction mixture was partitioned between saturated aqueous sodium carbonate and ethyl acetate. The organic phase was dried over sodium sulfate and evaporated under reduced pressure to give a residue. TFA (3.85 mL, 50 mmol) in THF (5 mL) was slowly added to a cool (0° C.) suspension of sodium borohydride (2.1 g, 50 mmol) in THF (5 mL) over 10 minutes. To this solution was added the residue dissolved in THF (5 mL) over 5 minutes. The resulting mixture was warmed to room temperature and stirred 16 hrs. The reaction mixture was partitioned between saturated aqueous sodium carbonate and ethyl acetate. The organic phase was dried over sodium sulfate and evaporated under reduced pressure and dissolved in methanol. This solution was then passed through SCX resin (12 g, 0.78 mmol/g) and washed with methanol. These washes were discarded and the cartridge treated with 2M ammonia in methanol. The ammonia solution was then evaporated to generate the desired compound (1.322 g, 63%). 1H NMR (400 MHz, DMSO-d6) δ ppm: 2.22 (3H, s) 3.04-3.16 (2H, m) 4.13 (1H, t, J=7.45 Hz) 7.08-7.31 (11H, m).
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
8.64 g
Type
reactant
Reaction Step Two
Quantity
6.04 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.82 g
Type
reactant
Reaction Step Three
Name
Quantity
3.85 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
2.1 g
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[K].CC1C=CC(S([CH2:12][N+:13]#[C-])(=O)=O)=CC=1.[C:15]1([C:21]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[CH3:29])=O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(O)(C(F)(F)F)=O.[BH4-].[Na+]>CS(C)=O.C1COCC1.CO>[C:15]1([CH:21]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[CH3:29])[CH2:12][NH2:13])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:4.5,^1:0|

Inputs

Step One
Name
Quantity
0.2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8.64 g
Type
reactant
Smiles
[K]
Name
Quantity
6.04 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
1.82 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C1=C(C=CC=C1)C
Step Four
Name
Quantity
3.85 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
2.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed up slowly over 12 hours to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between saturated aqueous sodium carbonate and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
TEMPERATURE
Type
TEMPERATURE
Details
a cool
ADDITION
Type
ADDITION
Details
To this solution was added the residue
STIRRING
Type
STIRRING
Details
stirred 16 hrs
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between saturated aqueous sodium carbonate and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
WASH
Type
WASH
Details
washed with methanol
ADDITION
Type
ADDITION
Details
the cartridge treated with 2M ammonia in methanol
CUSTOM
Type
CUSTOM
Details
The ammonia solution was then evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C1(=CC=CC=C1)C(CN)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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